4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile
Description
4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring substituted with a 2-(2,5-dimethylphenyl)acetyl group and a carbonitrile group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
4-[2-(2,5-dimethylphenyl)acetyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-3-4-12(2)13(7-11)8-15(18)17-5-6-19-10-14(17)9-16/h3-4,7,14H,5-6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANNLDDXYDSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N2CCOCC2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives have potential biological activities, making it a subject of interest in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile: shares similarities with other cyanoacetamide derivatives and morpholine-based compounds.
N-(2,5-Dimethylphenyl)acetamide: Similar in structure but lacks the morpholine ring.
Morpholine-3-carbonitrile: Contains the morpholine ring but lacks the 2-(2,5-dimethylphenyl)acetyl group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Biological Activity
4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a morpholine ring, an acyl group derived from 2,5-dimethylphenylacetyl, and a carbonitrile functional group. These structural components contribute to its distinctive chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. For instance, it may inhibit key metabolic enzymes involved in disease pathways.
- Receptor Interaction : It can also interact with receptors, influencing signal transduction pathways that are critical for cellular responses.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis |
| MCF-7 | 12.3 | Cell cycle arrest |
| A549 | 8.7 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Gram-positive bacteria |
| Escherichia coli | 20 | Gram-negative bacteria |
| Candida albicans | 25 | Fungal infection |
Case Studies
- Study on Anticancer Effects : A study conducted on the effects of the compound on human cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis at concentrations ranging from 8 to 12 µM. The study highlighted the potential for further development as an anticancer agent.
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics, especially against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
